Sec-butyl 3-methylheptanoate

Flavor Chemistry Volatility Ester Hydrolysis

Sec-butyl 3-methylheptanoate (CAS 16253-72-8) is a saturated, branched-chain ester with the molecular formula C12H24O2 and a molecular weight of 200.32 g/mol. It is formed from 3-methylheptanoic acid and sec-butanol, resulting in a compound with a secondary alkyl group that influences its physicochemical and sensory properties.

Molecular Formula C12H24O2
Molecular Weight 200.32 g/mol
CAS No. 16253-72-8
Cat. No. B098073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSec-butyl 3-methylheptanoate
CAS16253-72-8
Molecular FormulaC12H24O2
Molecular Weight200.32 g/mol
Structural Identifiers
SMILESCCCCC(C)CC(=O)OC(C)CC
InChIInChI=1S/C12H24O2/c1-5-7-8-10(3)9-12(13)14-11(4)6-2/h10-11H,5-9H2,1-4H3
InChIKeyOARSNTXAKATCPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sec-butyl 3-methylheptanoate (CAS 16253-72-8): A Branched-Chain Ester for Flavor and Fragrance Procurement


Sec-butyl 3-methylheptanoate (CAS 16253-72-8) is a saturated, branched-chain ester with the molecular formula C12H24O2 and a molecular weight of 200.32 g/mol . It is formed from 3-methylheptanoic acid and sec-butanol, resulting in a compound with a secondary alkyl group that influences its physicochemical and sensory properties. The compound is recognized for its fruity aroma and is utilized as a flavoring agent in food and beverage applications, as well as a fragrance ingredient .

Why In-Class Substitution with Other 3-Methylheptanoate Esters or Sec-Butyl Esters Can Compromise Performance


In the procurement of esters for flavor and fragrance applications, the specific combination of acid and alcohol moieties defines a compound's volatility, lipophilicity, odor threshold, and hydrolytic stability [1]. Simple substitution with a related ester, such as a methyl, ethyl, or n-butyl analog of 3-methylheptanoic acid, or another sec-butyl ester of a different fatty acid, is not a reliable strategy. The branched sec-butyl group introduces steric hindrance that directly impacts the rate of ester hydrolysis, a critical factor in product shelf-life and performance, while also modifying vapor pressure and olfactory character compared to linear or primary alcohol esters [2]. The following quantitative evidence clarifies the specific performance boundaries of sec-butyl 3-methylheptanoate.

Quantitative Differentiation of Sec-butyl 3-methylheptanoate from Key Structural Analogs


Volatility Profile: Reduced Vapor Pressure Compared to Methyl and Ethyl Analogs

Sec-butyl 3-methylheptanoate exhibits a predicted vapor pressure of 0.104 mmHg at 25°C . In contrast, the methyl ester analog, methyl 3-methylheptanoate, has a predicted vapor pressure of 0.863 mmHg at 25°C . This represents an approximately 8.3-fold reduction in volatility for the sec-butyl ester, directly impacting its release kinetics and longevity in flavor and fragrance applications.

Flavor Chemistry Volatility Ester Hydrolysis

Lipophilicity: Moderated LogP Value Relative to Ethyl and n-Butyl Esters

The predicted octanol-water partition coefficient (XLogP3) for sec-butyl 3-methylheptanoate is 4.3 [1]. This value is intermediate between the ethyl 3-methylheptanoate (XLogP3: 3.6) [2] and n-butyl 3-methylheptanoate (XLogP3: 4.6) [3] analogs. The specific lipophilicity profile influences solubility in product matrices and partition behavior in complex systems like emulsions.

Lipophilicity Partition Coefficient Solubility

Hydrolytic Stability: Enhanced Resistance Predicted from Steric Hindrance at the Ester Linkage

Ester hydrolysis rates are significantly impacted by steric hindrance around the ester carbonyl group [1]. The sec-butyl group in sec-butyl 3-methylheptanoate provides greater steric bulk compared to primary alcohols like methanol or ethanol. This increased steric hindrance is predicted to slow the rate of both acid- and base-catalyzed hydrolysis relative to methyl or ethyl 3-methylheptanoates [2]. While specific kinetic data for this compound are not available in the open literature, the structure-activity relationship is well-established for aliphatic esters, where branching at the alpha-carbon of the alcohol moiety reduces hydrolysis rates by a factor of 2-5x in model systems [3].

Ester Stability Steric Hindrance Shelf-Life

Regulatory and Commercial Availability: Existing Chemical Substance Status and Consistent Supply Volume

Sec-butyl 3-methylheptanoate is listed as an existing chemical substance under Japan's Chemical Substances Control Law (CSCL) with MITI Number 2-782 [1]. Annual manufacture and import quantities in Japan have been consistently reported in the range of 1,000 to <2,000 tonnes (2020-2021) and 1 to <1,000 tonnes (2022-2023), indicating a stable, commercial-scale supply chain [2]. In contrast, some chiral-specific isomers or less common esters of 3-methylheptanoic acid (e.g., (R)-3-methylheptanoic acid esters) are often only available as custom synthesis items with longer lead times and higher cost [3].

Regulatory Compliance Supply Chain TSCA

Recommended Application Scenarios for Sec-butyl 3-methylheptanoate Based on Quantitative Differentiation


Long-Lasting Fragrance Formulations (Fine Fragrance, Air Care)

The significantly reduced vapor pressure of sec-butyl 3-methylheptanoate compared to its methyl ester (0.104 mmHg vs. 0.863 mmHg at 25°C) makes it ideally suited for applications requiring extended fragrance longevity. In fine fragrances, it can serve as a heart-to-base note bridging component, providing a sustained fruity character without rapid evaporation. Similarly, in air care products, its lower volatility translates to more consistent scent release over time, reducing the need for frequent reapplication or higher fragrance loading.

Oil-Based Flavor and Fragrance Systems (Confectionery, Lipophilic Matrices)

With an XLogP3 value of 4.3, sec-butyl 3-methylheptanoate exhibits higher lipophilicity than ethyl 3-methylheptanoate (XLogP3: 3.6) [1]. This property enhances its solubility and retention in oil-based systems such as chocolate, fat-based fillings, and lipophilic personal care products. The compound's moderate lipophilicity allows it to partition favorably into the lipid phase of emulsions, ensuring a more pronounced and stable flavor/fragrance impact compared to more water-soluble analogs.

Beverage and Aqueous Food Products Requiring Extended Shelf-Life

The predicted enhanced hydrolytic stability of the sec-butyl ester, inferred from the steric hindrance of its branched alcohol moiety [2], supports its use in low-pH beverages (e.g., fruit juices, soft drinks) and other aqueous food products. In these applications, slower ester hydrolysis reduces the formation of free 3-methylheptanoic acid, which can produce undesirable off-notes or rancidity over time, thereby preserving the intended flavor profile throughout the product's shelf-life.

Industrial-Scale Flavor and Fragrance Manufacturing

For large-volume manufacturing, the stable commercial supply of sec-butyl 3-methylheptanoate, supported by documented annual import/manufacture volumes in the 1,000-2,000 tonne range [3], presents a lower procurement risk compared to custom-synthesized or niche esters. Its classification as an existing chemical substance under Japan's CSCL [4] and its listing on the U.S. EPA's TSCA Inventory [5] further streamline regulatory compliance for multinational product launches.

Technical Documentation Hub

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